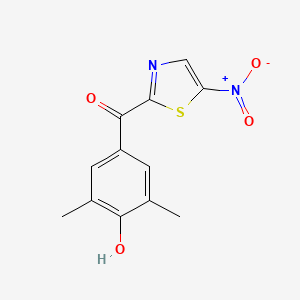![molecular formula C15H23O2P B14644402 Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate CAS No. 52023-20-8](/img/structure/B14644402.png)
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate is a chemical compound that belongs to the class of esters It features a benzoate group attached to a phosphanyl group, which is further substituted with di(propan-2-yl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate typically involves the esterification of 4-[di(propan-2-yl)phosphanyl]benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoates depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
Di(propan-2-yl)phosphanylbenzene: Does not have the ester functionality, limiting its applications in esterification reactions.
Ethyl 4-phosphanylbenzoate: Similar but lacks the di(propan-2-yl) substitution, affecting its steric and electronic properties.
The unique combination of the phosphanyl and ester groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
52023-20-8 |
|---|---|
Formule moléculaire |
C15H23O2P |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
ethyl 4-di(propan-2-yl)phosphanylbenzoate |
InChI |
InChI=1S/C15H23O2P/c1-6-17-15(16)13-7-9-14(10-8-13)18(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
Clé InChI |
INKJEVDZSCGLPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)P(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


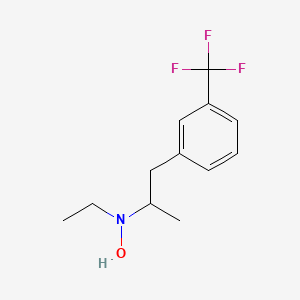
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
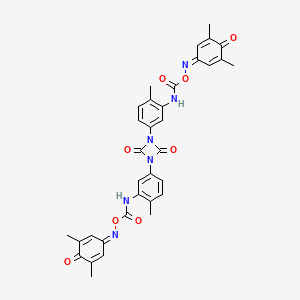
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
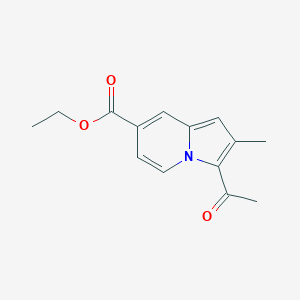

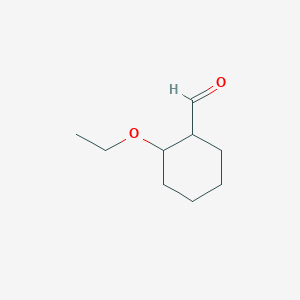
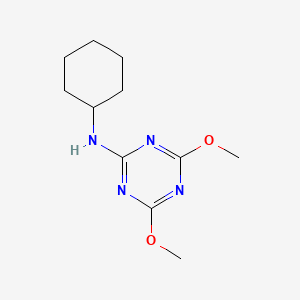
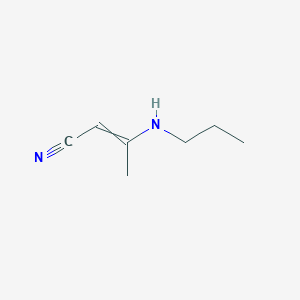
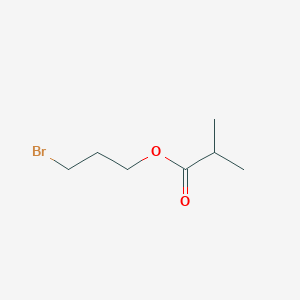
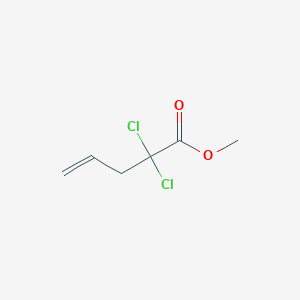
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)

